molecular formula C11H16BrNO B13314009 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol

Cat. No.: B13314009
M. Wt: 258.15 g/mol
InChI Key: CMOFNIOSCBHTCJ-UHFFFAOYSA-N
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Description

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol is a brominated aromatic ethanolamine derivative with the molecular formula C₁₁H₁₆BrNO. Its structure features a 3-bromophenyl group attached to a propyl chain, which is further linked to an ethanolamine moiety via an amino group.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-[1-(3-bromophenyl)propylamino]ethanol

InChI

InChI=1S/C11H16BrNO/c1-2-11(13-6-7-14)9-4-3-5-10(12)8-9/h3-5,8,11,13-14H,2,6-7H2,1H3

InChI Key

CMOFNIOSCBHTCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)NCCO

Origin of Product

United States

Preparation Methods

Route via Azide Reduction (Most Referenced Method)

Overview:
This method involves the synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol through the reduction of an azide precursor, specifically 2-azido-1-(3-bromophenyl)-ethanol, using triphenylphosphine in tetrahydrofuran (THF).

Reaction Scheme:

2-Azido-1-(3-bromophenyl)-ethanol + Triphenylphosphine → 2-Amino-1-(3-bromophenyl)ethan-1-ol

Procedure:

  • Dissolve 2-azido-1-(3-bromophenyl)-ethanol in THF.
  • Add triphenylphosphine (PPh₃) and water to the mixture.
  • Stir at approximately 50°C for 2 hours.
  • Work-up involves aqueous extraction, washing, drying, and concentration.

Reaction Conditions:

Parameter Value
Solvent Tetrahydrofuran (THF)
Reagent Triphenylphosphine
Temperature 50°C
Time 2 hours
Yield Approximately 85%

Advantages:

  • High yield and selectivity.
  • Mild reaction conditions.

Synthesis of the Target Compound: 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol

Reductive Amination Approach

Overview:
The key step involves forming the secondary amine linkage between the amino alcohol and a 3-bromophenylpropyl fragment.

Stepwise Procedure:

  • Preparation of 3-bromophenylpropylamine derivative:

    • React 3-bromophenylacetic acid with a suitable amine or convert it to the corresponding halide, then perform nucleophilic substitution with ammonia or primary amines.
  • Reductive amination:

    • Condense the amino alcohol with the aldehyde or ketone form of the 3-bromophenylpropyl group.
    • Use reducing agents such as sodium cyanoborohydride (NaBH₃CN) to facilitate the formation of the secondary amine.

Reaction Conditions:

Parameter Value
Solvent Methanol or ethanol
Temperature Room temperature to 50°C
Reagent Sodium cyanoborohydride
Time 12-24 hours

Advantages:

  • High selectivity for secondary amine formation.
  • Compatible with various functional groups.

Alternative Route: Nucleophilic Substitution

  • Synthesize 1-(3-bromophenyl)propylamine via halogenation of the corresponding propylamine.
  • React with ethanolamine to introduce the hydroxyl group, forming the ethan-1-ol backbone.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Type Typical Yield Remarks
Azide reduction 2-Azido-1-(3-bromophenyl)-ethanol Triphenylphosphine, water Reduction of azide to amine ~85% Widely used, efficient, mild conditions
Reductive amination 3-bromophenylpropyl aldehyde/ketone NaBH₃CN, acid catalyst Nucleophilic addition, reduction 70-85% High selectivity for secondary amines
Nucleophilic substitution 3-bromophenylpropyl halide + ethanolamine Base (e.g., K₂CO₃) SN2 reaction Variable Suitable for introducing hydroxyl groups

Final Remarks

The synthesis of This compound is achievable through well-established organic reactions, primarily involving azide reduction and reductive amination. The choice of method depends on the available starting materials, desired purity, and scale. The azide reduction pathway remains the most straightforward and reliable, supported by literature and patent data, offering high yields and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 2-{[1-(3-Bromophenyl)propyl]amino}acetaldehyde or 2-{[1-(3-Bromophenyl)propyl]amino}acetone.

    Reduction: Formation of 2-{[1-(3-Phenylpropyl)amino}ethan-1-ol.

    Substitution: Formation of 2-{[1-(3-Hydroxyphenyl)propyl]amino}ethan-1-ol or 2-{[1-(3-Aminophenyl)propyl]amino}ethan-1-ol.

Scientific Research Applications

2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the aminoethanol moiety allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with three classes of molecules:

  • Brominated aromatic derivatives (e.g., ’s indole-based compounds).
  • Ethanolamine-containing molecules (e.g., natural products in ).
  • 3-Bromophenylpropyl-substituted compounds (e.g., pyrazole derivatives in ).

Table 1: Key Structural Features of Analogues

Compound Name Core Structure Functional Groups Molecular Weight Reference
2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol Ethanolamine + bromophenyl Amino, hydroxyl, bromophenyl 258.16 g/mol Target
(E)-2-(1-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) Indole + ketone + imine Bromoindole, carbonyl, imine, methoxy 437.01 g/mol
1H-Pyrazole, 1-[2-[1-(3-bromophenyl)propoxy]propyl] Pyrazole + bromophenylpropoxy Pyrazole, ether, bromophenyl Not specified
3,7,11,15-Tetramethyl-hexadecane-1-ol (9) Linear diterpene alcohol Hydroxyl, branched alkyl chain 298.51 g/mol
Physicochemical Properties
  • Molecular Weight : The target compound (258.16 g/mol) is lighter than indole-based analogues (e.g., 437.01 g/mol for 3d) due to the absence of complex heterocycles .
  • Solubility: Ethanolamine derivatives are generally polar and water-soluble, whereas brominated aromatics (e.g., 3d) exhibit lower solubility due to hydrophobic aromatic rings .
  • Stability: The presence of a bromine atom in the target compound and 3d may enhance stability against metabolic degradation compared to non-halogenated analogs .

Biological Activity

The compound 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol, a brominated derivative of phenylethanolamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16BrN and a molecular weight of 258.15 g/mol. The presence of a bromine atom on the phenyl ring influences the compound's reactivity and biological interactions. The compound's structure is characterized by both hydrophilic and hydrophobic regions, making it suitable for various biological interactions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by inflammation.

2. Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. It has been evaluated for its ability to alleviate pain through modulation of neurotransmitter systems, particularly those related to adrenergic and dopaminergic pathways, which are crucial in pain perception.

3. Enzyme Inhibition

The compound has been studied for its interactions with specific enzymes. It may inhibit enzymes involved in inflammatory processes, thereby contributing to its anti-inflammatory effects. Further research is needed to identify the exact enzymes targeted and the implications for therapeutic use.

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can influence various cellular signaling pathways, resulting in altered physiological responses.

Research Findings and Case Studies

StudyFindings
Study on Anti-inflammatory Activity Demonstrated significant reduction in cytokine levels in vitro, indicating potential for treating inflammatory diseases .
Pain Management Research Showed efficacy in reducing pain responses in animal models, suggesting analgesic properties .
Enzyme Interaction Studies Identified inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammatory processes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
2-{[1-(4-Chlorophenyl)propyl]amino}ethan-1-olC11H16ClNContains chlorine; potential differences in reactivity and biological activity.
2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-olC11H16BrNMethoxy group enhances lipophilicity; may improve membrane permeability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol, and what key reaction parameters must be optimized?

  • Methodology : Synthesis typically involves sequential alkylation and bromination steps. For example, starting with 3-bromophenylpropylamine, the alcohol group is introduced via nucleophilic substitution or reductive amination. Key parameters include:

  • Temperature control (e.g., maintaining 0–5°C during bromination to avoid side reactions) .
  • Solvent selection (polar aprotic solvents like DMF or THF improve reaction efficiency) .
  • Stoichiometric ratios (excess brominating agents may lead to over-bromination; precise equivalents are critical) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, respectively. For instance, the hydroxyl proton appears as a broad singlet (~1.5–2.5 ppm), while the bromophenyl aromatic protons show splitting patterns between 7.0–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ peak at m/z 298.22 for C14_{14}H20_{20}BrNO) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., O-H stretch ~3200–3500 cm1^{-1}, C-Br ~500–600 cm1^{-1}) .

Q. What are the primary functional groups in this compound, and how do they influence its reactivity?

  • Key Functional Groups :

  • Hydroxyl (-OH) : Participates in hydrogen bonding and oxidation reactions (e.g., conversion to ketones using CrO3_3) .
  • Amine (-NH-) : Enables nucleophilic substitution or Schiff base formation .
  • Bromophenyl (C6_6H4_4Br) : Enhances electrophilic aromatic substitution reactivity and stabilizes intermediates via resonance .

Advanced Research Questions

Q. How can researchers address discrepancies in enantiomeric purity observed during the synthesis of chiral derivatives of this compound?

  • Resolution Strategies :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers. For example, (R)- and (S)-isomers of similar compounds show distinct retention times (e.g., 12.3 vs. 14.7 min) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during synthesis to enhance enantioselectivity .

Q. What strategies are effective in minimizing by-product formation during the bromination step of this compound synthesis?

  • Optimization Approaches :

  • Low-Temperature Bromination : Conduct reactions at –20°C to suppress di-brominated by-products .
  • Catalytic Additives : Use Lewis acids (e.g., FeCl3_3) to direct bromine electrophiles selectively to the para position .
  • In Situ Monitoring : Employ TLC or FTIR to track reaction progress and terminate before over-bromination .

Q. How does the presence of the bromophenyl group affect the compound's interaction with biological targets such as enzymes or receptors?

  • Mechanistic Insights :

  • Receptor Binding : The bromophenyl moiety enhances hydrophobic interactions with P2X7 purinergic receptors, as seen in analogues like 5-BDBD (IC50_{50} = 1.2 µM) .
  • Enzyme Inhibition : Bromine’s electron-withdrawing effect stabilizes transition states in enzyme-substrate complexes (e.g., acetylcholinesterase inhibition by similar compounds, Ki = 8.3 nM) .

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